molecular formula C8H8N4S B1419614 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide CAS No. 1193389-99-9

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide

Cat. No.: B1419614
CAS No.: 1193389-99-9
M. Wt: 192.24 g/mol
InChI Key: FTVJXALHBNWTDO-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 . It is used in proteomics research .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a simpler and greener synthetic methodology . The reaction mass efficiency (RME) values found for this family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines were in the range of 40–53% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2/c1-5-2-7-9-3-6 (8 (12)13)4-11 (7)10-5/h2-4H,1H3, (H,12,13) and the InChI key is YHVGUXFUOSJCFJ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antitrypanosomal Activity

Compounds synthesized from the pyrazolo[1,5-a]pyrimidine framework, including derivatives like 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide, have been identified to possess antitrypanosomal activity. These findings suggest potential applications in the development of treatments for trypanosomiasis, a disease caused by Trypanosoma parasites. The synthesis pathways involve reactions with heterocyclic amines and diazonium salts, leading to a variety of derivatives with potential pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017).

Antiviral Activity

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has extended into antiviral research, with some compounds showing efficacy against human cytomegalovirus and herpes simplex virus type 1. This line of research opens up possibilities for the use of these compounds in antiviral therapies, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine core in medicinal chemistry (Saxena, Coleman, Drach, & Townsend, 1990).

Antimicrobial and Antitumor Activities

Novel synthetic routes have led to the creation of enaminones and other derivatives with antimicrobial and antitumor activities. These findings underscore the potential of this compound related compounds in contributing to the development of new therapeutic agents for treating cancer and bacterial infections (Riyadh, 2011).

Inhibition of Neoplasms

Research has demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can significantly inhibit the growth of neoplasms in mice, presenting a new class of compounds with anticancer activity. This suggests a promising avenue for developing novel cancer treatments based on the modification of the pyrazolo[1,5-a]pyrimidine structure (Skipper, Robins, & Thomson, 1955).

Fluorescent Probes for Biological Applications

The ability to synthesize functional fluorophores from pyrazolo[1,5-a]pyrimidine derivatives opens up applications in biological imaging and sensing. These compounds exhibit large Stokes shifts and high fluorescence intensity, making them suitable as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Safety and Hazards

The safety information for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-5-2-7-10-3-6(8(9)13)4-12(7)11-5/h2-4H,1H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJXALHBNWTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230030
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-99-9
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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